molecular formula C12H14ClF4NO B1415311 ([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride CAS No. 2173052-52-1

([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B1415311
CAS No.: 2173052-52-1
M. Wt: 299.69 g/mol
InChI Key: NZJJXKKRYNFOQA-OZZZDHQUSA-N
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Description

The compound [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative featuring a 3-fluoro-4-(trifluoromethyl)phenyl substituent and a hydroxymethyl group. Its molecular formula is C₁₂H₁₄ClF₄NO, with a molecular weight of 299.7 g/mol . The stereochemistry (3S,4R) and fluorine/trifluoromethyl substitution pattern are critical to its physicochemical and pharmacological properties. It is listed under CAS numbers 1217838-86-2 and 1186647-72-2, with multiple suppliers indicating commercial availability .

Properties

IUPAC Name

[(3S,4R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO.ClH/c13-11-3-7(1-2-10(11)12(14,15)16)9-5-17-4-8(9)6-18;/h1-3,8-9,17-18H,4-6H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJXKKRYNFOQA-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClF₄NO
  • CAS Number : 1217838-86-2
  • Molecular Weight : 263.24 g/mol
  • SMILES Notation : O=C(C)C1([H])C@([H])C2=CC=C(C(F)(F)F)C=C2

The biological activity of [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] is influenced by the presence of the trifluoromethyl group, which enhances the compound's lipophilicity and potentially its binding affinity to various biological targets. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit a range of pharmacological activities:

  • Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties. For instance, related pyrrolidine derivatives have demonstrated efficacy in preventing neuronal cell death in models of excitotoxicity, such as kainic acid-induced toxicity in hippocampal slices .
  • Antidepressant Activity : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Anticancer Properties : The trifluoromethyl group has been associated with enhanced anticancer activity. For example, drugs containing similar moieties have shown synergistic effects when combined with other chemotherapeutics .

Study on Neuroprotection

In a study examining the neuroprotective effects of related compounds, researchers utilized organotypic hippocampal slices treated with kainic acid (kA). The introduction of [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] at varying concentrations (0.1, 1, and 10 μM) resulted in a dose-dependent decrease in cell death measured by propidium iodide fluorescence .

Concentration (μM)Cell Death (%)
0100
0.185
170
1045

This study highlights the potential for this compound to mitigate neuronal damage.

Antidepressant Activity Assessment

Another research effort focused on the antidepressant-like effects of similar pyrrolidine compounds in animal models. The administration of these compounds led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity through modulation of serotonergic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a. {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride
  • Substituents : 2-Fluoro (vs. 3-Fluoro in the target compound).
  • Molecular Formula: C₁₂H₁₄ClF₄NO (identical to target compound).
  • Key Differences: The fluorine position on the phenyl ring alters electronic effects and steric interactions.
b. trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • Substituents : Carboxylic acid replaces hydroxymethyl.
  • Molecular Formula: C₁₂H₁₃ClF₃NO₂.

Halogen-Substituted Analogs

a. ((3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
  • Substituents : 4-Chloro and 2-Fluoro (vs. 3-Fluoro and 4-(trifluoromethyl)).
  • Molecular Formula: C₁₁H₁₄Cl₂FNO.
  • Key Differences: Chlorine substitution reduces lipophilicity compared to trifluoromethyl.

Functional Group Variants

a. trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • Substituents : Benzyl group and carboxylic acid.
  • Molecular Formula: C₁₉H₁₉ClF₃NO₂.
  • Key Differences : The benzyl group adds steric bulk, while the carboxylic acid enhances polarity. This structural complexity may improve target binding but reduce metabolic stability .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Challenges
Target Compound 3-Fluoro, 4-(trifluoromethyl)phenyl C₁₂H₁₄ClF₄NO 299.7 Commercial availability
2-Fluoro positional isomer 2-Fluoro, 4-(trifluoromethyl)phenyl C₁₂H₁₄ClF₄NO 299.7 Discontinued due to stability
4-Chloro-2-fluorophenyl analog 4-Chloro, 2-Fluoro C₁₁H₁₄Cl₂FNO 266.14 Lower lipophilicity
Carboxylic acid variant 3-Carboxylic acid C₁₂H₁₃ClF₃NO₂ 295.7 Higher boiling point (356.2°C)
Benzyl-carboxylic acid derivative Benzyl, 4-(trifluoromethyl)phenyl C₁₉H₁₉ClF₃NO₂ 389.8 Enhanced polarity, steric bulk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 2
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride

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